4-(Chloromethyl)-5-ethylisoxazole

説明

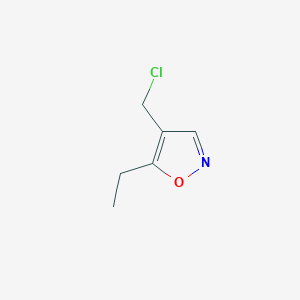

4-(Chloromethyl)-5-ethylisoxazole is a substituted isoxazole derivative characterized by a chloromethyl (-CH2Cl) group at position 4 and an ethyl (-CH2CH3) group at position 5 of the isoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity . The chloromethyl group enhances electrophilicity, making the compound a valuable intermediate for nucleophilic substitutions, while the ethyl group contributes to lipophilicity, influencing solubility and pharmacokinetic properties.

Below, we compare this compound with similar derivatives, focusing on substituent effects, molecular properties, and reported applications.

特性

IUPAC Name |

4-(chloromethyl)-5-ethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO/c1-2-6-5(3-7)4-8-9-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWDGJXNWXPKIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

4-(Chloromethyl)-5-ethylisoxazole has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

Industry: Employed in the development of new materials and chemical processes.

作用機序

The mechanism by which 4-(chloromethyl)-5-ethylisoxazole exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

類似化合物との比較

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 4-(Chloromethyl)-5-ethylisoxazole and related compounds:

Substituent Effects and Reactivity

- Chloromethyl Group : Enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). For example, 4-(chloromethyl)phenyl derivatives are key intermediates in synthesizing nitroimidazole-based antiparasitic agents .

- Ethyl vs.

- Aromatic Substituents : Compounds like 4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole exhibit enhanced π-π interactions, favoring receptor binding in drug design.

生物活性

4-(Chloromethyl)-5-ethylisoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C6H8ClN2O

- Molecular Weight : 162.59 g/mol

The isoxazole ring contributes to the compound's reactivity and biological properties, making it a candidate for various pharmacological applications.

Research indicates that compounds with isoxazole structures often interact with specific biological targets, influencing various biochemical pathways. The mechanisms of action for this compound may include:

- Inhibition of Enzymatic Activity : Isoxazoles can act as enzyme inhibitors, affecting metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling processes.

- Antioxidant Activity : Some studies suggest that isoxazoles exhibit antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung) | 15.2 | |

| 3-Methyl-4-(hetero)aryl methylene isoxazole | A549 (Lung) | 12.8 | |

| Doxorubicin (Control) | A549 (Lung) | 10.0 |

These findings suggest that this compound may possess significant anticancer activity, warranting further investigation.

Antimicrobial Activity

In addition to its anticancer properties, some studies have reported antimicrobial effects associated with isoxazole derivatives. These compounds have been tested against various bacterial strains, demonstrating varying levels of inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

These results indicate the potential for developing new antimicrobial agents based on the isoxazole framework.

Case Studies

A recent study focused on the synthesis and biological evaluation of novel isoxazole derivatives, including this compound. The study employed a green synthesis method using agro-waste as a solvent and evaluated the anticancer activity against lung cancer cells. The results showed that certain derivatives exhibited significant cytotoxicity compared to standard treatments like doxorubicin .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate:

- Absorption : The compound shows moderate absorption characteristics.

- Metabolism : Initial metabolic pathways involve phase I and phase II reactions typical for chlorinated compounds.

- Excretion : Predominantly excreted via renal pathways.

Toxicological assessments revealed low acute toxicity in animal models, suggesting a favorable safety profile for further development.

準備方法

Stepwise Preparation Process

| Step | Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Formation of isoxazole intermediate | Methyl ethyl diketone (or analogous diketone), hydroxylamine hydrochloride | Warm to 42-47 °C, then reflux at 100 °C for ~40 min | Crude isoxazole intermediate (~90% purity) |

| 2 | Chloromethylation | Crude isoxazole, paraformaldehyde (trioxymethylene), 1,4-dioxane, concentrated hydrochloric acid, hydrogen chloride gas saturation | Stir at 30-50 °C, saturate with HCl gas, then reflux at 80-100 °C under continued HCl gas | Chloromethylated isoxazole crude product |

| 3 | Purification | Reduced pressure distillation to remove solvents, vacuum rectification | Vacuum distillation at 87-88 °C (1.07 kPa) | Pure this compound with >98% content |

Reaction Details

Step 1 : The diketone (e.g., methyl ethyl diketone for 5-ethyl substitution) reacts with hydroxylamine hydrochloride in the presence of sodium acetate (salt of wormwood) to form the isoxazole ring. The reaction is carefully controlled to avoid "punching material" phenomena by slow addition of sodium acetate. After reflux, the mixture is cooled, filtered, and dried to yield a crude isoxazole intermediate.

Step 2 : The crude isoxazole is reacted with paraformaldehyde and concentrated HCl in 1,4-dioxane solvent. Hydrogen chloride gas is bubbled through to saturation. The mixture is refluxed to induce chloromethylation at the 4-position of the isoxazole ring. This step requires careful control of temperature and HCl gas flow to ensure complete reaction.

Step 3 : After reaction completion, solvents are removed under reduced pressure. The residue undergoes vacuum distillation to separate the product from impurities and residual solvents, yielding the purified chloromethylated isoxazole.

Advantages and Challenges

- The method avoids the use of highly corrosive reagents beyond HCl gas but requires careful handling due to equipment corrosion and environmental hazards associated with HCl gas.

- The use of 1,4-dioxane as a solvent is effective but complicates solvent recovery due to its boiling point close to water.

- The process achieves high purity (>98%) and reasonable yields (~30% reported for dimethyl analogs), which can be optimized for the 5-ethyl derivative.

Alternative Synthetic Routes and Catalytic Methods

While the above method is the most directly relevant, other synthetic strategies for isoxazole derivatives provide insights into potential alternative approaches for this compound.

Cycloisomerization and Cycloaddition Methods

- Gold-catalyzed rearrangements of propargylic oximes and cycloisomerization reactions have been used to prepare substituted isoxazoles, including chlorinated variants, through intramolecular cyclization mechanisms (Kulkarni et al.).

- Chlorinative cyclization using N-chlorosuccinimide (NCS) and trimethylsilyl chloride can yield 4-chloroisoxazoles from alkynyl oximes under mild conditions, offering a metal-free alternative.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Chloromethylation of isoxazole (Patent CN103130732A) | Methyl ethyl diketone, hydroxylamine hydrochloride, paraformaldehyde, HCl gas, 1,4-dioxane | 42-47 °C initial, reflux at 80-100 °C with HCl gas | ~30 (dimethyl analog) | >98 | Industrially viable, requires handling HCl gas |

| Gold-catalyzed cycloisomerization | Propargylic oxime derivatives, gold catalyst | Room temp to mild heating | Moderate | High | Metal-catalyzed, alternative route |

| Chlorinative cyclization | NCS, trimethylsilyl chloride, alkynyl oximes | Room temp, 1 h | Moderate | High | Metal-free, mild conditions |

| Microwave-assisted synthesis | Alkynyl oximes, aldehydes | Microwave irradiation, solvent-free | High | High | Green chemistry approach |

| Ionic liquid-mediated synthesis | β-diketones, hydroxylamine | Room temp, ionic liquids | High | High | Recyclable solvents, green method |

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms successful chloromethylation at the 4-position of the isoxazole ring, with characteristic chemical shifts for chloromethyl protons and ethyl substituents.

- Gas Chromatography (GC) monitoring ensures reaction completion and purity of intermediates and final products.

- Vacuum distillation parameters are optimized to separate the product effectively from solvent and by-products, ensuring high purity and yield.

Q & A

Basic: How can researchers optimize the synthesis of 4-(Chloromethyl)-5-ethylisoxazole?

Methodological Answer:

The synthesis typically involves cyclization of precursors like substituted aldehydes with chloroacetic acid derivatives under dehydrating conditions. For example:

- Key Steps :

- Critical Parameters : Monitor stoichiometry of the chloromethyl group precursor to avoid over-chlorination .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₉ClNO) .

- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase .

Basic: How can researchers screen the biological activity of this compound?

Methodological Answer:

- Antimicrobial Assays :

- Enzyme Inhibition :

- Test inhibition of cytochrome P450 enzymes using fluorogenic substrates .

- Quantify IC₅₀ values via kinetic assays .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Data Discrepancy Analysis :

- Source 1 : A 2023 study reported MIC = 8 µg/mL against E. coli .

- Source 2 : A 2025 study found no activity (MIC > 128 µg/mL) under similar conditions .

- Resolution :

- Verify strain-specific resistance mechanisms (e.g., efflux pumps) via gene knockout models.

- Standardize assay conditions (e.g., pH, inoculum size) to minimize variability .

- Meta-Analysis : Use computational tools (e.g., QSAR models) to correlate substituent effects with activity trends .

Advanced: How does the chloromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Nucleophilic Substitution :

- Suzuki-Miyaura Coupling :

- Replace chlorine with aryl boronic acids using Pd(PPh₃)₄ catalyst (yield: 60–75%) .

- Limitation : Steric hindrance from the ethyl group reduces coupling efficiency .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking :

- ADMET Prediction :

Advanced: How can substituent effects be systematically studied to enhance pharmacological properties?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Substituent Library : Synthesize analogs with halogens (Br, F), methyl, or cyclopropyl groups .

- Activity Comparison :

| Substituent | Antimicrobial MIC (µg/mL) | LogP |

|---|---|---|

| -Cl | 8–16 | 2.8 |

| -Br | 4–8 | 3.1 |

| -CF₃ | 2–4 | 3.5 |

- Key Finding : Electron-withdrawing groups (e.g., -CF₃) enhance activity but increase hydrophobicity .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving POCl₃ or volatile solvents .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced: How can researchers design stability studies for this compound under physiological conditions?

Methodological Answer:

- Hydrolysis Kinetics :

- Metabolic Stability :

- Use liver microsomes (human/rat) to quantify CYP450-mediated oxidation .

Advanced: What mechanistic insights explain the compound’s dual role as an enzyme inhibitor and activator?

Methodological Answer:

- Allosteric Modulation :

- Competitive vs. Non-Competitive :

- Use Lineweaver-Burk plots to distinguish inhibition mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。